G2 Glycan

Catalog No.
S875232
CAS No.
71496-53-2
M.F
C62H104N4O46
M. Wt
1641.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
G2 Glycan

CAS Number

71496-53-2

Product Name

G2 Glycan

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C62H104N4O46

Molecular Weight

1641.5 g/mol

InChI

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1

InChI Key

JMUPMJGUKXYCMF-IWDIICGPSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

G2 Glycan (CAS 71496-53-2), also known as NA2 or asialo-digalactosylated biantennary complex N-glycan, is a highly defined carbohydrate standard terminating in two galactose residues . In procurement and material selection, its value is anchored in its structural precision, serving as an indispensable analytical benchmark for monoclonal antibody (mAb) characterization and a specific substrate for terminal glycosyltransferases . Unlike crude glycan extracts, high-purity G2 Glycan provides absolute baseline reproducibility for 2-AB labeled chromatographic profiling and guarantees stoichiometric predictability when used as a precursor for in vitro sialylation or fucosylation workflows .

Substituting G2 Glycan with closely related analogs like G0 (agalactosylated) or G1 (monogalactosylated) glycans fundamentally disrupts downstream enzymatic and analytical workflows. Because G0 terminates in N-acetylglucosamine (GlcNAc) rather than galactose, it is completely inert to alpha-2,6-sialyltransferases and alpha-1,2-fucosyltransferases, halting terminal glycoengineering processes [1]. Utilizing G1 as a substitute results in asymmetric, heterogeneous reaction products that complicate kinetic modeling and structural characterization. Furthermore, in biopharmaceutical quality control, employing crude glycan mixtures instead of a pure G2 standard confounds peak assignment in HPLC/UHPLC, leading to inaccurate quantification of therapeutic antibody glycoforms and potential regulatory compliance failures .

Precursor Suitability for Alpha-2,6-Sialyltransferase Synthesis

In enzymatic synthesis workflows, the terminal galactose residues of G2 Glycan make it the obligate acceptor for sialyltransferases. Studies utilizing bacterial alpha-2,6-sialyltransferase demonstrate that G2 Glycan can be quantitatively converted to the fully sialylated S2 glycan form, achieving up to 98% conversion under optimized conditions [1]. In contrast, the G0 Glycan baseline, which lacks terminal galactose, yields 0% sialylation because it cannot be recognized by the enzyme's active site.

Evidence DimensionConversion efficiency to sialylated (S2) glycan
Target Compound DataUp to 98% conversion (G2 Glycan)
Comparator Or Baseline0% conversion (G0 Glycan baseline)
Quantified DifferenceAbsolute requirement of G2 for sialylation
ConditionsIn vitro enzymatic reaction with alpha-2,6-sialyltransferase and CMP-NeuAc

Buyers sourcing precursors for sialic acid derivatization must procure G2 Glycan, as G0 or generic precursors will completely fail to react.

Substrate Specificity for Fucosyltransferase (FUT1/FUT2) Profiling

G2 Glycan serves as a highly specific substrate for alpha-1,2-fucosyltransferases (FUT1 and FUT2), which require terminal galactose for activity. Kinetic assays reveal that FUT1 exhibits superior catalytic efficiency toward the G2 substrate for terminal fucosylation [1]. Conversely, FUT8 strictly requires the G0 Glycan for core fucosylation and shows no activity toward G2. This strict dichotomy makes pure G2 Glycan essential for isolating and measuring terminal fucosyltransferase activity without core fucosylation interference.

Evidence DimensionFucosyltransferase enzyme specificity
Target Compound DataHigh catalytic efficiency for FUT1/FUT2 (G2 Glycan)
Comparator Or BaselineSubstrate for FUT8 core fucosylation (G0 Glycan)
Quantified DifferenceOrthogonal enzyme specificity based on terminal galactose
ConditionsMichaelis-Menten kinetic assays with GDP-fucose probes

For assay development targeting specific fucosyltransferases, selecting G2 ensures targeted measurement of FUT1/FUT2 activity without cross-reactivity from core-fucosylating enzymes.

Chromatographic Resolution in Monoclonal Antibody Glycoprofiling

In biopharmaceutical quality control, baseline resolution of glycan species is critical. Using a LudgerSep R1 HPLC column for 2-AB labeled glycans, the G2 Glycan (NA2) elutes at a distinct retention time of approximately 53.8 Glucose Units (GU) per minute . In contrast, the G0 Glycan (FA2/NGA2F) elutes significantly later at approximately 73.6 GU/min. This quantitative separation allows analysts to definitively calibrate columns and quantify the galactosylation state of therapeutic antibodies.

Evidence DimensionHPLC Retention Time (Glucose Units/min)
Target Compound Data~53.8 GU/min (G2 Glycan / NA2)
Comparator Or Baseline~73.6 GU/min (G0 Glycan / FA2)
Quantified Difference~19.8 GU/min separation
Conditions2-AB labeled glycan analysis on octadecylsilane HPLC column

Procurement of high-purity G2 Glycan is mandatory for biomanufacturers needing precise retention time calibration to meet stringent regulatory requirements for mAb glycoprofiling.

Modulation of Fc Effector Function and Receptor Binding

The galactosylation state of an antibody's Fc region drastically alters its binding affinity to off-target or inflammatory receptors. Research demonstrates that antibodies enriched with G0 Glycans bind heavily to the MUC16 receptor, exhibiting approximately 80% of input binding [1]. Conversely, those enriched with G2 Glycans show significantly reduced binding at approximately 20% of input. This quantitative reduction highlights the anti-inflammatory properties of G2-enriched antibodies compared to their pro-inflammatory G0 counterparts.

Evidence DimensionMUC16 Receptor Binding
Target Compound Data~20% of input binding (G2 Glycan enriched)
Comparator Or Baseline~80% of input binding (G0 Glycan enriched)
Quantified Difference4-fold reduction in MUC16 binding for G2 vs G0
ConditionsELISA binding assay using Erythrina cristagalli lectin-fractionated antibodies

For developers engineering therapeutic antibodies with reduced off-target binding and anti-inflammatory profiles, G2 Glycan is the critical target structure to optimize and quantify.

Precursor for In Vitro Sialylation and Glycoengineering

Because G2 Glycan terminates in galactose, it is the direct and necessary precursor for generating fully sialylated (S2) glycans using alpha-2,6- or alpha-2,3-sialyltransferases [1]. This makes it an essential procurement item for laboratories synthesizing custom sialylated reference materials or engineering glycoproteins with extended serum half-lives.

Calibration Standard for Biopharmaceutical Quality Control

G2 Glycan is a critical analytical standard for the chromatographic profiling (e.g., HPLC/UHPLC) of monoclonal antibodies . Its distinct retention time allows quality control teams to accurately quantify the ratio of G0, G1, and G2 glycoforms in therapeutic batches, ensuring lot-to-lot consistency and regulatory compliance.

Structural Optimization for Anti-Inflammatory Biotherapeutics

Due to its ability to reduce off-target binding (such as to MUC16) and enhance favorable Fc effector functions compared to agalactosylated (G0) species, G2 Glycan is utilized as a structural benchmark in the development of anti-inflammatory intravenous immunoglobulin (IVIG) therapies and next-generation mAbs [2].

XLogP3

-18.4

Hydrogen Bond Acceptor Count

46

Hydrogen Bond Donor Count

29

Exact Mass

1640.5921718 Da

Monoisotopic Mass

1640.5921718 Da

Heavy Atom Count

112

Wikipedia

PUBCHEM_71308690

Dates

Last modified: 08-16-2023

Explore Compound Types